molecular formula C20H24N2O B10969948 (4-Phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone

(4-Phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone

Cat. No.: B10969948
M. Wt: 308.4 g/mol
InChI Key: HXFRQNKRUCEWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an isopropylphenyl group and a phenylpiperazino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE typically involves the reaction of 4-isopropylbenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of (4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C20H24N2O/c1-16(2)17-8-10-18(11-9-17)20(23)22-14-12-21(13-15-22)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3

InChI Key

HXFRQNKRUCEWHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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